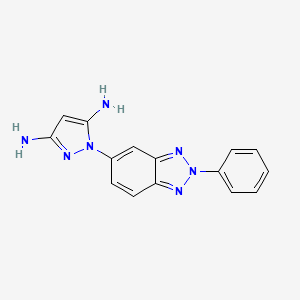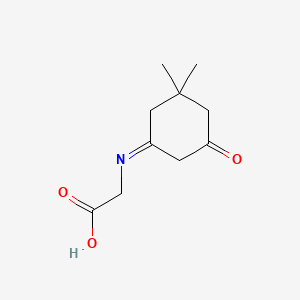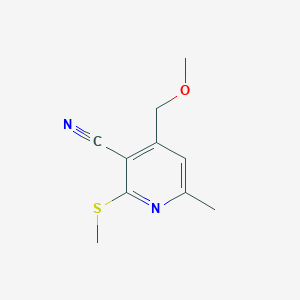![molecular formula C20H22N2O B5508498 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B5508498.png)
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research in the field of organic and medicinal chemistry often explores novel compounds for their unique properties and potential applications. Compounds like "N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide" are of interest due to their structural complexity and potential biological activity.
Synthesis Analysis
Synthesis of complex organic compounds involves multi-step reactions, where purity and yield are optimized through careful selection of reagents and conditions. For example, the synthesis of benzamide derivatives typically involves amide bond formation strategies, utilizing coupling agents or activating reagents to facilitate the reaction between a carboxylic acid or its derivative and an amine (Mukaiyama & Yamaguchi, 1966).
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry, complemented by X-ray crystallography for solid-state analysis. These techniques allow for the determination of molecular geometry, functional groups, and stereochemistry, providing essential information on how the compound might interact with biological targets or undergo chemical reactions (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and functional group compatibility. These reactions can include nucleophilic substitutions, condensations, and cyclization reactions, leading to a wide range of potential products with diverse chemical and biological properties. The presence of an amide bond and substituents on the aromatic ring or the nitrogen atom significantly influences the compound's reactivity and interaction with other molecules (Ross et al., 1983).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments, which is essential for drug formulation and material science applications. These properties are influenced by the compound's molecular structure, particularly the functional groups and overall molecular geometry (Jin et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards electrophiles or nucleophiles, and stability under various conditions, are fundamental to the compound's applications in synthesis and its potential biological activity. These properties are determined by the functional groups present and the electronic and steric effects of substituents on the molecule (T. Mukaiyama & Tatsuaki Yamaguchi, 1966).
Direcciones Futuras
Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, “N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide”, being an indole derivative, could be a potential candidate for future research in drug discovery and development.
Propiedades
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-13-4-7-16(8-5-13)20(23)21-11-10-17-15(3)22-19-9-6-14(2)12-18(17)19/h4-9,12,22H,10-11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZBFILUNCOOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=C(NC3=C2C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)
![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)
![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)
![[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol](/img/structure/B5508446.png)


![N,N-dimethyl-1-(4-methyl-5-{1-[3-(2-thienyl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5508462.png)


![(8aS)-2-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5508471.png)
![N-[2-(phenylethynyl)phenyl]-2-furamide](/img/structure/B5508478.png)
![4-methyl-N'-[(5-nitro-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5508481.png)
![N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5508495.png)
![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5508497.png)